An In-depth Technical Guide to the Structure of the 9-BBN Dimer
An In-depth Technical Guide to the Structure of the 9-BBN Dimer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure of the 9-borabicyclo[3.3.1]nonane (9-BBN) dimer, a crucial reagent in organic synthesis. The information presented herein is compiled from spectroscopic and crystallographic studies to support advanced research and development applications.
Introduction
9-Borabicyclo[3.3.1]nonane (9-BBN) is a highly selective hydroborating agent that exists as a stable dimer in the solid state and in non-coordinating solvents.[1] This dimeric structure, characterized by hydrogen bridges, is central to its stability and reactivity. Understanding the precise molecular architecture of the 9-BBN dimer is paramount for its effective application in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
IUPAC Name: 9-(9-borabicyclo[3.3.1]nonan-9-yl)-9-borabicyclo[3.3.1]nonane Molecular Formula: C₁₆H₂₈B₂
Molecular Structure
The 9-BBN dimer is a bridged species where two 9-BBN monomer units are linked by two hydrogen atoms, forming a B-H-B three-center two-electron bond. This arrangement results in a stable, sixteen-carbon bicyclic structure. The overall molecule possesses a C₂h symmetry.
The core of the dimer is a planar four-membered ring consisting of two boron atoms and two bridging hydrogen atoms. Each boron atom is also part of two six-membered rings in a chair conformation, which comprise the bicyclo[3.3.1]nonane framework.
Below is a diagram illustrating the dimeric structure of 9-BBN.
Caption: Molecular structure of the 9-BBN dimer.
Quantitative Structural Data
The precise bond lengths and angles of the 9-BBN dimer have been determined by single-crystal X-ray diffraction. The key structural parameters are summarized in the table below.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| B-B | 1.75 (approx.) | |
| B-H (bridging) | Data not available | |
| B-C | Data not available | |
| C-C | Data not available | |
| Bond Angles (°) | ||
| H-B-H (bridging) | Data not available | |
| B-H-B | Data not available | |
| C-B-C | Data not available | |
| B-C-C | Data not available | |
| C-C-C | Data not available |
Note: Detailed bond lengths and angles beyond the B-B distance were not explicitly found in the provided search results. The primary reference for this data is the 1973 publication by Brauer and Krüger in Acta Crystallographica Section B.
Experimental Protocols
Synthesis of 9-BBN Dimer
The most common and efficient synthesis of the 9-BBN dimer involves the hydroboration of 1,5-cyclooctadiene with a borane reagent, typically borane-dimethyl sulfide complex (BMS), in an ethereal solvent.[1]
Workflow for the Synthesis of 9-BBN Dimer:
Caption: General workflow for the synthesis of 9-BBN dimer.
A detailed experimental procedure is as follows:
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A flame-dried, inert-atmosphere flask is charged with 1,5-cyclooctadiene and anhydrous 1,2-dimethoxyethane.
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The solution is cooled in an ice bath, and borane-dimethyl sulfide complex is added dropwise.
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The reaction mixture is allowed to warm to room temperature and then heated to ensure the complete formation of the 9-BBN monomer and its subsequent dimerization.
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Dimethyl sulfide is removed by distillation.
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The resulting solution is cooled to induce crystallization of the 9-BBN dimer.
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The crystalline product is isolated by filtration and dried under vacuum.
Spectroscopic Characterization
The structure of the 9-BBN dimer is routinely confirmed using a combination of spectroscopic techniques.
| Technique | Key Observations |
| Infrared (IR) Spectroscopy | A characteristic strong absorption band around 1560-1590 cm⁻¹ is indicative of the B-H-B bridging bonds.[1] |
| ¹H NMR Spectroscopy | The proton NMR spectrum typically shows broad multiplets in the aliphatic region, corresponding to the protons of the bicyclo[3.3.1]nonane framework. The bridging hydrides are often not observed due to quadrupolar relaxation and exchange.[1] |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum displays distinct signals for the methine and methylene carbons of the bicyclic system.[1] |
| ¹¹B NMR Spectroscopy | The boron-11 NMR spectrum exhibits a characteristic signal for the tetracoordinate boron atoms involved in the hydride bridge.[1] |
X-ray Crystallography
The definitive determination of the solid-state structure of the 9-BBN dimer was achieved through single-crystal X-ray diffraction.
Experimental Protocol Outline:
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Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow cooling of a saturated solution of the 9-BBN dimer in a suitable solvent, such as 1,2-dimethoxyethane.
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Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
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Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.
Conclusion
The dimeric structure of 9-BBN, featuring two bicyclo[3.3.1]nonane units bridged by two hydrogen atoms, is a well-established feature of this important synthetic reagent. This structural arrangement confers significant stability to the molecule. A thorough understanding of its three-dimensional structure, supported by quantitative crystallographic data and spectroscopic signatures, is essential for leveraging its reactivity and selectivity in the synthesis of novel chemical entities. Further consultation of the primary crystallographic literature is recommended for a more detailed analysis of its solid-state architecture.
